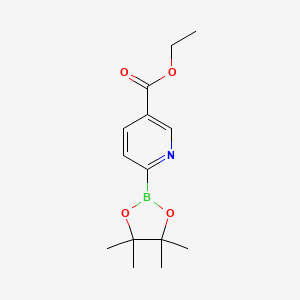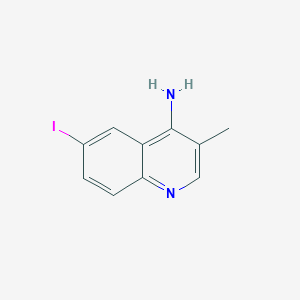![molecular formula C13H22F2N2O2 B11843380 tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[35]nonane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[35]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include bases, acids, and fluorinating agents .
Chemical Reactions Analysis
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles
Scientific Research Applications
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets
Mechanism of Action
The mechanism of action of tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group and the spirocyclic structure play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: This compound has an oxygen atom in the spirocyclic ring, which may alter its chemical properties and biological activity.
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: . The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-7-13(8-17)4-5-16-6-9(13)10(14)15/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
GPOLKVXZBHTHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
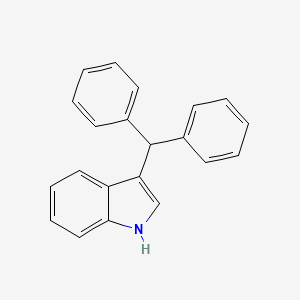

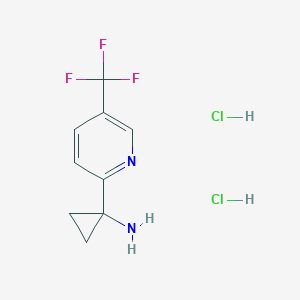
![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)
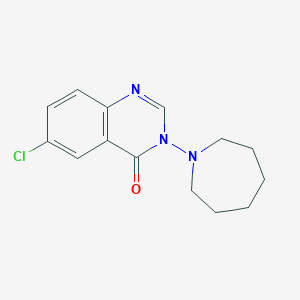
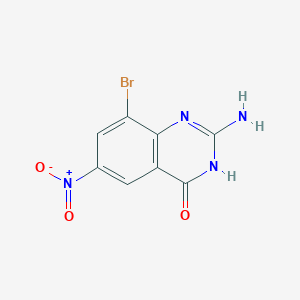
![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)

